1,2-二辛酰甘油

描述

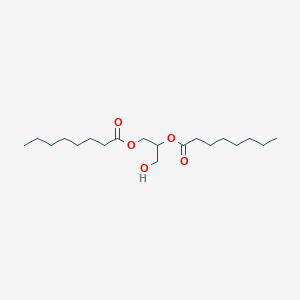

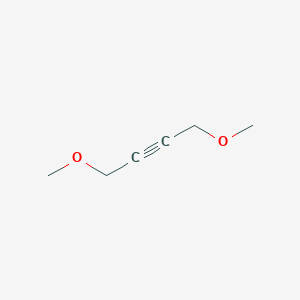

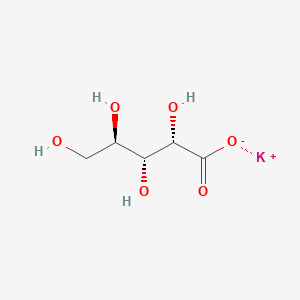

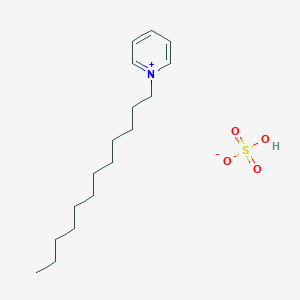

1,2-Dioctanoylglycerol is a diacylglycerol compound with the molecular formula C19H36O5. It is a cell-permeable activator of protein kinase C (PKC), which plays a crucial role in various cellular processes, including signal transduction, cell proliferation, and differentiation . This compound is also known for mimicking the effects of tumor-promoting phorbol esters on mitogenesis and epidermal growth factor binding .

科学研究应用

1,2-Dioctanoylglycerol has a wide range of applications in scientific research:

作用机制

Target of Action

The primary target of 1,2-Dioctanoylglycerol is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. They play key roles in several signal transduction cascades .

Mode of Action

1,2-Dioctanoylglycerol acts as a cell-permeable activator of PKC . It exhibits lower affinity for the α isoform of PKC than for other isozymes . By activating PKC, it can mimic the effects of tumor-promoting phorbol diesters on mitogenesis and epidermal growth factor binding and action in intact cells .

Biochemical Pathways

The activation of PKC by 1,2-Dioctanoylglycerol can affect various biochemical pathways. PKC plays a crucial role in several signal transduction cascades . The exact pathways affected can depend on the specific cellular context, but they often involve processes related to cell growth and differentiation .

Result of Action

The activation of PKC by 1,2-Dioctanoylglycerol can lead to various molecular and cellular effects. For example, it has been shown to mimic the effects of tumor-promoting phorbol diesters on mitogenesis and epidermal growth factor binding and action in intact cells . It also inhibits slow (L-type) Ca 2+ current in rat heart cells independently of PKC activation and inhibits the cGMP-gated channel in rod outer segments by a phosphorylation-independent mechanism .

生化分析

Biochemical Properties

1,2-Dioctanoylglycerol interacts with protein kinase C (PKC), a family of enzymes that play a key role in cellular functions such as cell growth and differentiation . It exhibits lower affinity for PKC alpha than for other isozymes . It mimics the effects of tumor-promoting phorbol diesters on mitogenesis and epidermal growth factor binding and action in intact cells .

Cellular Effects

1,2-Dioctanoylglycerol influences cell function by activating PKC, which in turn regulates various cellular processes. It has been shown to mimic the effects of tumor-promoting phorbol diesters on mitogenesis and epidermal growth factor binding and action in intact cells . It also induces chemotaxis in human polymorphonuclear leukocytes and lymphoblastic cell lines .

Molecular Mechanism

The molecular mechanism of 1,2-Dioctanoylglycerol involves its interaction with PKC. It acts as an activator of PKC, albeit with lower affinity for PKC alpha than for other isozymes . This activation of PKC can lead to changes in gene expression and cellular functions .

Metabolic Pathways

1,2-Dioctanoylglycerol is involved in the PKC signaling pathway . PKC is a family of protein kinase enzymes that play key roles in cellular signal transduction, influencing cell growth, differentiation, and apoptosis .

Subcellular Localization

The subcellular localization of 1,2-Dioctanoylglycerol is not explicitly documented. Given its role as an activator of PKC, it is likely to be found in locations where PKC is present, such as the plasma membrane .

准备方法

Synthetic Routes and Reaction Conditions

1,2-Dioctanoylglycerol can be synthesized through the acylation of glycerol with octanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction proceeds as follows:

- Glycerol is mixed with octanoic acid in the presence of a catalyst.

- The mixture is heated under reflux to facilitate the esterification reaction.

- The product is then purified through techniques such as distillation or chromatography to obtain pure 1,2-Dioctanoylglycerol.

Industrial Production Methods

In industrial settings, the production of 1,2-Dioctanoylglycerol may involve more efficient and scalable methods, such as enzymatic catalysis. Lipases, which are enzymes that catalyze the hydrolysis of fats, can be used to selectively acylate glycerol with octanoic acid, resulting in higher yields and fewer by-products .

化学反应分析

Types of Reactions

1,2-Dioctanoylglycerol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Octanoic acid and glycerol derivatives.

Reduction: Octanol and glycerol derivatives.

Substitution: Various substituted glycerol derivatives depending on the nucleophile used.

相似化合物的比较

Similar Compounds

1,2-Didecanoylglycerol: Another diacylglycerol with similar properties but different fatty acid chains.

1,2-Dioleoylglycerol: A diacylglycerol with longer fatty acid chains, often used in studies of lipid signaling.

Phorbol 12-myristate 13-acetate (PMA): A potent activator of protein kinase C, used as a reference compound in many studies.

Uniqueness

1,2-Dioctanoylglycerol is unique due to its specific fatty acid composition, which allows it to be a more selective activator of certain isoforms of protein kinase C compared to other diacylglycerols . Its cell-permeable nature and ability to mimic natural diacylglycerols make it a valuable tool in research.

属性

IUPAC Name |

(3-hydroxy-2-octanoyloxypropyl) octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBULZYTDGUSSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910175 | |

| Record name | 3-Hydroxypropane-1,2-diyl dioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1069-87-0 | |

| Record name | Monoctanoin Component C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypropane-1,2-diyl dioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 1,2-DICAPRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA9937IP23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1,2-Dioctanoylglycerol mimics the action of naturally occurring DAGs, which are produced during the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). [] 1,2-DiC8 directly activates PKC by binding to its regulatory domain, leading to a cascade of phosphorylation events. [, ] This activation influences diverse cellular processes, including cell proliferation, differentiation, apoptosis, and various signaling pathways. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

ANone: The molecular formula of 1,2-Dioctanoylglycerol is C21H40O5. Its molecular weight is 372.55 g/mol.

ANone: While the provided research does not specify detailed spectroscopic data, 1,2-DiC8's structure can be confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

ANone: The provided research primarily focuses on the biological activity of 1,2-Dioctanoylglycerol and does not offer detailed information regarding its material compatibility, stability under various conditions, catalytic properties, or computational chemistry aspects.

A: Research indicates a strong structure-activity relationship for DAG analogs like 1,2-DiC8 in activating PKC. [] The position and length of the acyl chains significantly impact their potency. For instance, 1,3-dioctanoylglycerol, a positional isomer of 1,2-DiC8, displays significantly weaker activity in inducing ornithine decarboxylase activity and reducing EGF binding. [] Similarly, the chain length is crucial, with diacylglycerols containing 5-10 carbon fatty acids exhibiting the strongest PKC activation compared to shorter or longer chains. [] Additionally, the presence of both carbonyl groups and the 3-hydroxyl group is essential for maximal PKC activation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Nitroso(phenylmethyl)amino]benzoic acid](/img/structure/B93774.png)

![Spiro[azetidine-2,9'-fluoren]-4-one, 3-ethyl-1,3-diphenyl-](/img/structure/B93791.png)